molecular formula C25H24N4O5 B2942796 N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide CAS No. 902919-18-0

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide

Cat. No.: B2942796
CAS No.: 902919-18-0
M. Wt: 460.49
InChI Key: IPUOWHWAHWWTCB-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted at position 3 with a 4-methoxyphenylmethyl group and an acetamide side chain linked to a 2-ethoxyphenyl moiety.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-3-34-21-9-5-4-8-20(21)27-22(30)16-28-23-19(7-6-14-26-23)24(31)29(25(28)32)15-17-10-12-18(33-2)13-11-17/h4-14H,3,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUOWHWAHWWTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps. One common method includes the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride in the presence of anhydrous conditions . The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Core Modifications

(a) Pyrido[2,3-d]pyrimidine-4-one Derivatives
  • Example: N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide () Core: Pyrido[2,3-d]pyrimidin-4-one (single oxo group at position 4 vs. dual dioxo groups in the target). Substituents: 4-Ethoxyphenyl at position 3; trifluoromethoxyphenyl in the acetamide chain.
(b) Thieno[3,2-d]pyrimidine Analogs
  • Example: N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide () Core: Thieno[3,2-d]pyrimidin-4-one replaces the pyrido-pyrimidine system. Substituents: Chloro and methyl groups on the phenyl ring.
(c) Pyrimido[5,4-b]indole Derivatives
  • Example : N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
    • Core : Pyrimido[5,4-b]indole fused with an indole ring.
    • Substituents : Ethoxyphenyl at position 3; sulfanyl linker instead of dioxo groups.
    • Implications : The sulfanyl group may confer metabolic stability but reduce hydrogen-bonding capacity relative to the target’s dioxo motif .

Substituent Effects on Bioactivity

Compound Class Key Substituents Potential Impact on Activity
Target Compound 3-(4-Methoxyphenyl)methyl, 2-ethoxyphenyl Enhanced lipophilicity and H-bonding
Pyrido[2,3-d]pyrimidin-4-one Trifluoromethoxyphenyl Increased target affinity but lower solubility
Thieno[3,2-d]pyrimidin-4-one Chloro, methylphenyl Improved membrane penetration
Pyrimido[5,4-b]indole Sulfanyl linker, ethoxyphenyl Metabolic resistance

Pharmacokinetic and Physicochemical Properties

  • Molecular Weight: Target compound: ~493 g/mol (estimated). Thieno analog (): 409.89 g/mol. Pyrimidoindole (): ~536 g/mol. Implication: Higher molecular weight in the target may affect bioavailability.
  • Electron Effects :

    • Methoxy and ethoxy groups in the target provide electron-donating effects, stabilizing aromatic interactions, whereas chloro substituents () are electron-withdrawing, possibly enhancing reactivity .

Biological Activity

N-(2-ethoxyphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core. Its molecular formula is C22H24N4O4C_{22}H_{24}N_4O_4, and it possesses various functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

  • In vitro Studies : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
  • Mechanism of Action : The inhibition of cell proliferation is often linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Enzyme Inhibition

The compound may also exhibit inhibition against specific enzymes involved in cancer progression. For instance:

  • α-glucosidase Inhibition : Some derivatives have demonstrated strong inhibitory effects on α-glucosidase, which is relevant in diabetes management and cancer metabolism .

Study 1: Antitumor Activity

A study published in 2019 identified a related compound through screening on multicellular spheroids. The results indicated that the compound effectively reduced tumor growth in preclinical models .

Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinity of this compound to target proteins associated with cancer pathways. These studies are crucial for understanding the interactions at the molecular level and guiding further modifications for enhanced efficacy .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInhibition of cell proliferation
Enzyme Inhibitionα-glucosidase inhibition
Molecular DockingBinding affinity predictions

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